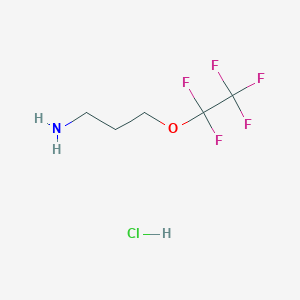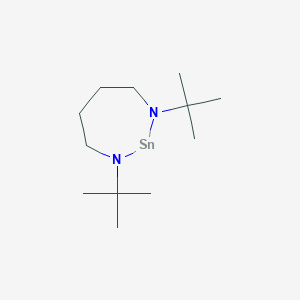
N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound with the molecular formula C₁₂H₂₆N₂Sn. It is known for its applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . This compound is characterized by its orange powder appearance and is part of the AE Organometallics™ product line by American Elements .
作用机制
Target of Action
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the metal present .
Mode of Action
Organometallic compounds typically interact with their targets through coordination bonds, where the metal atom serves as a point of attachment .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal atom .
Pharmacokinetics
The bioavailability of organometallic compounds can vary widely and is influenced by factors such as the compound’s solubility, stability, and the presence of transporters .
Result of Action
Organometallic compounds can have a wide range of effects at the molecular and cellular level, depending on their structure and the nature of the metal atom .
Action Environment
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is noted to be moisture sensitive and should be stored cold . This suggests that environmental factors such as humidity and temperature can influence the compound’s action, efficacy, and stability.
准备方法
The synthesis of N,N’-Di-t-butyl-2,3-diamidobutanetin(II) involves the reaction of tert-butylamine with a tin precursor under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized equipment to ensure the purity and stability of the final product . Industrial production methods may include large-scale batch reactions and continuous flow processes to meet the demand for this compound in various applications .
化学反应分析
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) has a wide range of scientific research applications:
Biology: Research in biological systems may involve this compound as a probe or modifier of biological molecules, although specific applications are still under investigation.
相似化合物的比较
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) can be compared with other similar organometallic compounds, such as:
- 1-ethyl-5-(tributylstannyl)-1H-1,2,4-triazole
- 2-Chloro-5-(tri-n-butylstannyl)pyrimidine
- 2-Chloro-5-(tri-n-butylstannyl)thiazole
- Bis(diethylamino)dimethyltin
- Dimethylamino)trimethyltin(IV)
- Azidotrimethyltin(IV)
- Tin(IV) Tetrakis(Trifluoromethanesulfonimide)
- Tin(II) Phthalocyanine
- Tributyltin Isocyanate
What sets N,N’-Di-t-butyl-2,3-diamidobutanetin(II) apart is its unique structure and reactivity, making it particularly useful in specific applications such as thin film deposition and LED manufacturing .
属性
IUPAC Name |
1,3-ditert-butyl-1,3,2λ2-diazastannepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWRBRVIBWLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
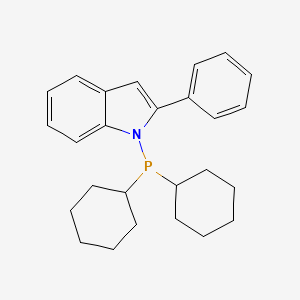
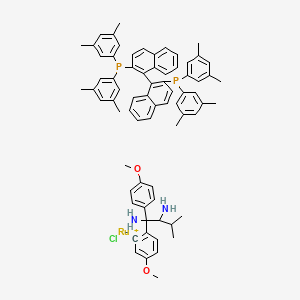
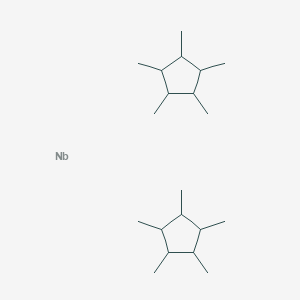
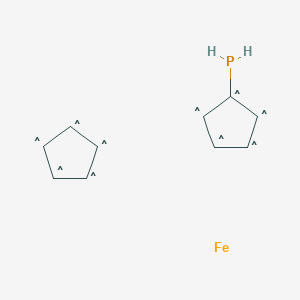
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)
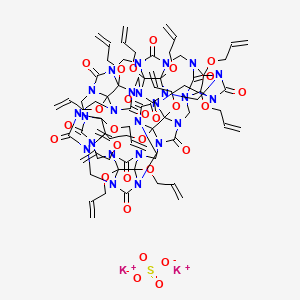
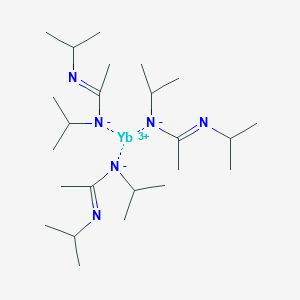
![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)
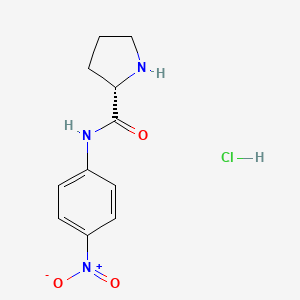
![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)
